molecular formula C15H12N2OS B15064757 4(3H)-Quinazolinone, 3-(2-mercaptophenyl)-2-methyl- CAS No. 61741-77-3

4(3H)-Quinazolinone, 3-(2-mercaptophenyl)-2-methyl-

Cat. No.: B15064757
CAS No.: 61741-77-3
M. Wt: 268.3 g/mol
InChI Key: IMSMSNRJORPPSA-UHFFFAOYSA-N
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Description

3-(2-Mercaptophenyl)-2-methylquinazolin-4(3H)-one is a heterocyclic compound that features a quinazolinone core structure with a mercaptophenyl and a methyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-mercaptophenyl)-2-methylquinazolin-4(3H)-one typically involves the reaction of 2-mercaptobenzamide with 2-methyl-3,1-benzoxazin-4-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the laboratory synthesis for larger scale production. This would include ensuring the availability of high-purity starting materials, efficient reaction conditions, and effective purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Mercaptophenyl)-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The quinazolinone core can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the mercapto group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the mercapto group.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Alkylated or acylated derivatives of the original compound.

Mechanism of Action

The mechanism of action of 3-(2-mercaptophenyl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The quinazolinone core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Mercaptophenyl)-2-methylquinazolin-4(3H)-one is unique due to the presence of both a mercaptophenyl group and a methyl group on the quinazolinone core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

61741-77-3

Molecular Formula

C15H12N2OS

Molecular Weight

268.3 g/mol

IUPAC Name

2-methyl-3-(2-sulfanylphenyl)quinazolin-4-one

InChI

InChI=1S/C15H12N2OS/c1-10-16-12-7-3-2-6-11(12)15(18)17(10)13-8-4-5-9-14(13)19/h2-9,19H,1H3

InChI Key

IMSMSNRJORPPSA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3S

Origin of Product

United States

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